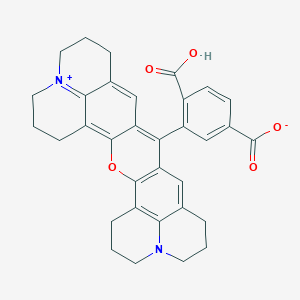

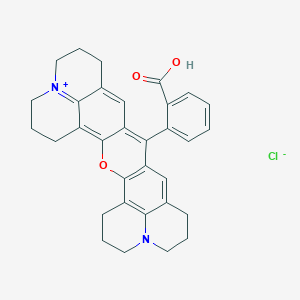

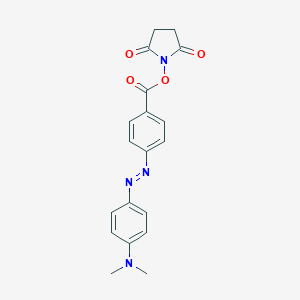

![molecular formula C41H41N5O8 B559636 N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine CAS No. 251647-48-0](/img/structure/B559636.png)

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine

Vue d'ensemble

Description

“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-(2-methoxyethyl)Adenosine” is a commonly used reactant in the preparation of nucleosidic phosphoramidite derivatives .

Molecular Structure Analysis

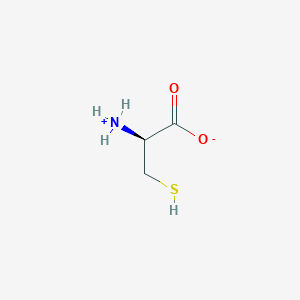

The molecular structure of this compound is complex, with multiple functional groups including benzoyl, methoxyphenyl, phenylmethyl, and methoxyethyl groups attached to an adenosine backbone .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known to be a reactant in the preparation of nucleosidic phosphoramidite derivatives .Applications De Recherche Scientifique

Synthesis and Derivative Studies

Synthesis of Oligoribonucleotides : Research has explored the synthesis of oligoribonucleotides using compounds like N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine. These studies are crucial in understanding the structure and function of RNA molecules (Green et al., 1970).

Inhibitors of HIV : Certain derivatives of the compound have been synthesized as potential inhibitors of HIV, though initial results showed inactivity. These endeavors contribute significantly to the development of new antiviral drugs (Rosenquist Å et al., 1996).

Oxidizing Agent Utilization : The compound's derivatives, such as bis(p-methoxyphenyl) selenoxide, have been used as oxidizing agents in various chemical reactions, demonstrating their versatility in synthetic chemistry (Otsubo & Ogura, 1986).

Polymer Research : Studies have involved using derivatives of the compound in polymer research, particularly in the preparation of polyphenylenevinylene with triarylamine pendant groups, highlighting their application in materials science (Kurata et al., 2007).

Biochemical and Pharmacological Studies

Enzyme Inhibition : Research on enzyme inhibitors has used derivatives of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine. These studies aid in understanding enzyme mechanisms and potential therapeutic applications (Kappler et al., 1987).

Allosteric Enhancers for Adenosine Receptors : Some derivatives have been evaluated as allosteric enhancers at adenosine receptors, contributing to the field of neuropharmacology and potential treatments for neurological disorders (Aurelio et al., 2008).

Selective Reduction in Organic Synthesis : Studies have utilized specific derivatives in selective reduction processes in organic synthesis, illustrating their utility in the development of complex organic molecules (Pugh, 2000).

Polyketide Synthases in Plants : Research into polyketide synthases in plants has included derivatives of the compound, offering insights into the biosynthesis of plant secondary metabolites (Beerhues & Liu, 2009).

P2Y1 Receptor Antagonists : Derivatives of the compound have been explored as potent antagonists at P2Y1 receptors, contributing to cardiovascular and thrombotic disease research (Camaioni et al., 1998).

'Green' Benzoylation Methodology : Studies have used benzoyl derivatives in developing 'green' benzoylation methodologies for nucleosides, contributing to more sustainable chemical synthesis processes (Prasad et al., 2005).

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVMXGNDTKPSMC-MUMPVVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610825 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide | |

CAS RN |

251647-48-0 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

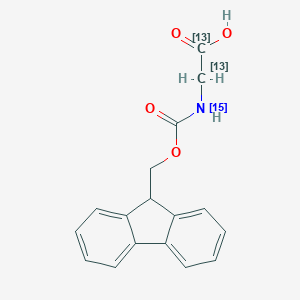

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)